6-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
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Description
6-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with specific cellular components, such ascalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
It’s known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Biochemical Pathways
The compound appears to influence the glucose uptake rate and the production of adenosine triphosphate (ATP) within the cell . This suggests that it may affect energy metabolism pathways. Additionally, it has been shown to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes .
Result of Action
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular ATP during monoclonal antibody production . In addition, it also suppressed the galactosylation on a monoclonal antibody .
Properties
IUPAC Name |
6-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-9-12-1-2-14(19-10-12)25-13-5-7-20(8-6-13)17(24)11-21-15(22)3-4-16(21)23/h1-2,10,13H,3-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSOJJFIZRBDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.